molecular formula C10H10N4O2S B8535358 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid

2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid

Cat. No.: B8535358
M. Wt: 250.28 g/mol
InChI Key: DSRQRHJUUXSKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid: is an organic compound that features a tetrazole ring and a methylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations .

Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry due to their bioisosteric properties. They can mimic carboxylic acids and are used in the design of drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as corrosion inhibitors and energetic materials .

Mechanism of Action

The mechanism of action of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a tetrazole ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid

InChI

InChI=1S/C10H10N4O2S/c1-17-9-5-8(14-6-11-12-13-14)3-2-7(9)4-10(15)16/h2-3,5-6H,4H2,1H3,(H,15,16)

InChI Key

DSRQRHJUUXSKFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [4-amino-2-(methylsulfanyl)phenyl]acetic acid (200 mg, 1 mmol) and triethyl orthoformate (451 mg, 3 mmol) in 10 mL of HOAc was added sodium azide (99 mg, 1.5 mmol), and the mixture was heated to 100° C. for 3 hours. The reaction mixture was cooled to ambient temperature. The solvent was removed under vacuum. The residue was dissolved in EtOAc, washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative TLC to give [2-(methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Name
[4-amino-2-(methylsulfanyl)phenyl]acetic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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